molecular formula C14H24O12 B3428018 Sucrose-6-acetic ester CAS No. 63648-81-7

Sucrose-6-acetic ester

Cat. No.: B3428018
CAS No.: 63648-81-7
M. Wt: 384.33 g/mol
InChI Key: PAOSLUFSNSSXRZ-UHFFFAOYSA-N
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Description

Sucrose-6-acetic ester is a derivative of sucrose, a common disaccharide composed of glucose and fructoseThis compound is primarily used in the pharmaceutical and food industries due to its biocompatibility and surfactant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sucrose-6-acetic ester typically involves the esterification of sucrose with acetic anhydride or acetyl chloride in the presence of a catalyst. One common method includes dissolving sucrose in a solvent, such as dimethyl sulfoxide, and adding acetic anhydride with a catalyst like pyridine. The reaction is carried out at elevated temperatures to ensure complete esterification .

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through enzymatic transesterification. This method involves using lipase as a catalyst in a non-aqueous medium, such as a tertiary butanol-dimethyl sulfoxide system, with vinyl acetate as the acyl donor. This approach offers higher specificity and yields compared to chemical methods .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the acetyl group, forming carboxylic acids.

    Reduction: Reduction reactions are less common but can occur under specific conditions, reducing the ester to an alcohol.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as hydroxide ions or amines can facilitate substitution reactions.

Major Products:

Scientific Research Applications

Sucrose-6-acetic ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sucrose-6-acetic ester primarily involves its surfactant properties. The esterified acetyl group enhances the hydrophobicity of the molecule, allowing it to interact with both hydrophilic and hydrophobic substances. This dual interaction capability makes it an effective emulsifier and stabilizer. In biological systems, it can interact with cell membranes, proteins, and enzymes, stabilizing their structures and enhancing their functions .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific acetylation, which provides a balance between hydrophilicity and hydrophobicity. This balance makes it particularly effective as a surfactant and stabilizer in various applications, from pharmaceuticals to food products .

Properties

CAS No.

63648-81-7

Molecular Formula

C14H24O12

Molecular Weight

384.33 g/mol

IUPAC Name

[6-[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C14H24O12/c1-5(17)23-3-7-8(18)10(20)11(21)13(24-7)26-14(4-16)12(22)9(19)6(2-15)25-14/h6-13,15-16,18-22H,2-4H2,1H3

InChI Key

PAOSLUFSNSSXRZ-UHFFFAOYSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O

SMILES

CC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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